molecular formula C14H8Cl2O3 B2471194 3-Formylphenyl 2,4-dichlorobenzoate CAS No. 443737-22-2

3-Formylphenyl 2,4-dichlorobenzoate

Cat. No.: B2471194
CAS No.: 443737-22-2
M. Wt: 295.12
InChI Key: NYEOOFCETKEGDM-UHFFFAOYSA-N
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Description

3-Formylphenyl 2,4-dichlorobenzoate: is a chemical compound with the molecular formula C14H8Cl2O3 and a molecular weight of 295.12 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound consists of a formyl group attached to a phenyl ring, which is further esterified with 2,4-dichlorobenzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 2,4-dichlorobenzoate typically involves the esterification of 3-formylphenol with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Formylphenyl 2,4-dichlorobenzoate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-Formylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The dichlorobenzoate moiety can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Uniqueness: 3-Formylphenyl 2,4-dichlorobenzoate is unique due to the presence of both the formyl group and the dichlorobenzoate moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-formylphenyl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-10-4-5-12(13(16)7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEOOFCETKEGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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